molecular formula C19H24N4O B2642111 N-(4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phenyl)propanamide CAS No. 1171775-50-0

N-(4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phenyl)propanamide

Cat. No.: B2642111
CAS No.: 1171775-50-0
M. Wt: 324.428
InChI Key: MGGKVZZVWIRYCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phenyl)propanamide is a complex organic compound that features a piperazine ring substituted with a pyridine moiety and a phenyl group linked to a propanamide chain

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phenyl)propanamide typically involves multiple steps, starting with the preparation of the piperazine and pyridine intermediates. One common method involves the reaction of 4-(pyridin-2-yl)piperazine with 4-bromomethylbenzene under basic conditions to form the intermediate compound. This intermediate is then reacted with propanoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency, often involving the use of catalysts and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and pyridine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

N-(4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phenyl)propanamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

N-(4-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}phenyl)propanamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c1-2-19(24)21-17-8-6-16(7-9-17)15-22-11-13-23(14-12-22)18-5-3-4-10-20-18/h3-10H,2,11-15H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGKVZZVWIRYCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.